molecular formula C15H20N4O2 B1291595 Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 440100-15-2

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1291595
CAS No.: 440100-15-2
M. Wt: 288.34 g/mol
InChI Key: NLEQQMQLJYJBEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20N4O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on cellular processes and pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable for various applications in chemical manufacturing .

Safety and Hazards

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate could involve further exploration of its potential biological activities and its use as an intermediate in the synthesis of novel organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 3-cyanopyridine under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the cyanopyridine moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQQMQLJYJBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-nicotinonitrile (2.04 g, 14.7 mmol) was added to a mixture of piperazine-1-carboxylic acid tert-butyl ester (2.74 g, 14.7 mmol) and potassium hydrogencarbonate (1.77 g, 17.6 mmol) in N,N-dimethylformamide (45 mL). The mixture was heated at 90° C. overnight. The solvent was removed and residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine then dried over magnesium sulfate and filtered. The solvent was removed to give the titled compound as an oil. 1H-NMR (400 MHz, DMSO-d6) δ 8.428 (dd, 1H); 8.08 (dd 1H); 6.95 (dd, 1H); 3.58 (m, 4H); 3.47 (m, 4H); 1.42 (s, 9H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyanopyridine (15.2 g, 0.11 mol), tert-butyl 1-piperazinecarboxylate (25 g, 0.13 mol) and triethylamine (18 ml, 0.13 mol) in toluene (200 ml), was heated under reflux for 24 hours. The cooled mixture was concentrated under reduced pressure and the residue suspended in ethyl acetate (250 ml), and washed with water (3×). The organic solution was dried (MgSO4), and concentrated under reduced pressure. The residue was triturated with pentane, filtered and dried in vacuo, at 60° C., to afford the title compound as a cream coloured solid, 24.2 g.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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